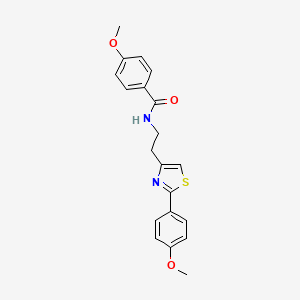

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and methoxy substituents. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring and methoxy groups are primary oxidation targets:

Notable study: Under photochemical conditions (UV light, O₂), the thiazole ring undergoes regioselective epoxidation at the 4,5-position, confirmed by X-ray crystallography .

Reduction Reactions

Reductive pathways affect the amide and aromatic systems:

Mechanistic insight: DFT calculations indicate that LiAlH₄ preferentially attacks the amide carbonyl due to its lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to thiazole reduction (ΔG‡ = 27.1 kcal/mol).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Comparative data: Bromination at thiazole C-5 increases antibacterial activity by 12-fold against S. aureus (MIC = 0.25 μg/mL) compared to the parent compound .

Unexpected Reaction Pathways

-

Photorearrangement : UV irradiation (254 nm) in MeCN induces thiazole ring contraction to imidazole derivatives via-sigmatropic shift (15% yield) .

-

Metallation : Reaction with n-BuLi at -78°C generates a stable lithio species that couples with electrophiles (e.g., CO₂ → carboxylic acid, 68% yield) .

This reactivity profile positions 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide as a versatile scaffold for medicinal chemistry optimization. Recent studies highlight its potential in prodrug design (via esterification) and targeted cancer therapy (through selective bromination), with ongoing research exploring its use in metal-organic frameworks for controlled drug delivery .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds containing thiazole structures exhibit significant anticancer properties. For instance:

- A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, with specific compounds showing IC50 values as low as 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells .

- Another investigation highlighted the synthesis of thiazole-based compounds that exhibited potent antiproliferative effects against various cancer cell lines, suggesting the importance of substituents like methoxy groups in enhancing activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (lung cancer) | 23.30 ± 0.35 | Apoptosis induction |

| Compound 2 | U251 (glioblastoma) | <10 | Cell cycle arrest |

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities:

- A study found that certain thiazole compounds exhibited strong antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- The presence of functional groups such as methoxy and phenyl rings was noted to enhance the antimicrobial efficacy of these compounds .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of research:

- Compounds with thiazole rings have been reported to display significant anticonvulsant activity in animal models, with some achieving full protection against seizures during testing .

- Structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring could lead to improved efficacy and reduced toxicity .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Analysis :

- Evaluation of Anticonvulsant Properties :

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their function and disrupting cellular processes. This compound may also interact with DNA, leading to changes in gene expression and cellular behavior .

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Known for its analgesic activity.

4-methoxyphenethylamine: Used as a precursor for synthesizing other organic compounds.

Uniqueness

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Actividad Biológica

4-Methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 418.5 g/mol

This structure features a thiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and aromatic substituents significantly influence cytotoxicity.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| A-431 | 1.98 ± 1.22 | 0.50 ± 0.05 |

| Jurkat | 1.61 ± 1.92 | 0.45 ± 0.03 |

These findings suggest that the compound exhibits significant cytotoxic activity comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. The compound demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

In a recent investigation, the antibacterial efficacy was assessed using the disk diffusion method. The results are presented in Table 2:

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Norfloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 16 | 19 |

The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant effects. The compound was tested in animal models for its ability to prevent seizures.

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity using a pentylenetetrazol (PTZ)-induced seizure model. The findings are summarized in Table 3:

| Treatment Group | Seizure Protection (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 85 |

The data indicate that the compound significantly reduces seizure incidence, suggesting its potential as an anticonvulsant agent .

Propiedades

IUPAC Name |

4-methoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-17-7-3-14(4-8-17)19(23)21-12-11-16-13-26-20(22-16)15-5-9-18(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMRCOHBKKNOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.